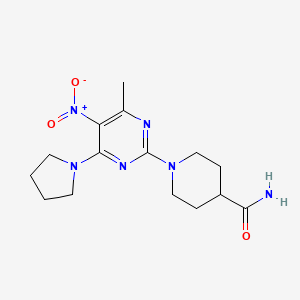

1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O3/c1-10-12(21(23)24)14(19-6-2-3-7-19)18-15(17-10)20-8-4-11(5-9-20)13(16)22/h11H,2-9H2,1H3,(H2,16,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSQRAHEJBMMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)N3CCCC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto acids.

Substitution Reactions:

Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety through an amide coupling reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure includes both piperidine and pyrimidine moieties, which are known to contribute to biological activity. Recent studies have highlighted the following applications:

- Antibacterial Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide have shown efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive organisms .

Neuropharmacology

The compound's potential in neuropharmacology is noteworthy:

- Alzheimer's Disease Treatment : Studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The incorporation of the piperidine moiety in compounds has been shown to enhance brain penetration and improve inhibition profiles against these enzymes . This makes this compound a candidate for further exploration in the treatment of neurodegenerative diseases.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound:

- Optimization of Biological Activity : The presence of specific functional groups in the compound's structure has been linked to enhanced biological activity. For example, modifications at the piperidine nitrogen or the pyrimidine ring can lead to improved interactions with biological targets, thereby increasing potency against various pathogens or disease states .

Case Studies and Findings

Several case studies highlight the effectiveness of similar compounds in clinical settings:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrrolidine moiety may play crucial roles in binding to these targets, influencing the compound’s biological activity . The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide and Related Derivatives

These compounds (Scheme 4 and 6 in ) share the piperidine-4-carboxamide backbone but differ in substituents. For example:

- Substituents : The fluorobenzyl and naphthalenyl groups replace the pyrimidine core in the target compound.

- Activity : These derivatives were reported as SARS-CoV-2 inhibitors, likely targeting viral proteases or host cell receptors. The bulky naphthalenyl group may enhance hydrophobic interactions, while the fluorobenzyl group could improve metabolic stability .

Pyrimidine-Based Analogues: 4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine

This compound () shares the pyrimidine core but has distinct substitutions:

- Substituents : A piperidin-1-yl group at position 6 and an amine at position 2, compared to the nitro and pyrrolidin-1-yl groups in the target compound.

- Synthesis and Applications : Synthesized for crystallographic studies, it highlights the versatility of pyrimidine derivatives in drug design. The absence of a nitro group may reduce reactivity, while the amine at position 2 could participate in hydrogen bonding .

Heterocyclic Amide Derivatives with Pesticidal Activity

A patent () describes compounds like N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclic amides. While structurally distinct, these share:

- Core Features : A pyrimidine ring and amide functionality.

- Substituents : A triazolyl group and sulfonyl moiety, which contrast with the nitro and pyrrolidinyl groups in the target compound.

- Activity : These derivatives are optimized for pesticidal activity, targeting insect or fungal enzymes. The sulfonyl group may enhance electrophilicity, while the triazole ring could mimic natural substrates .

Comparative Analysis Table

Research Findings and Implications

- Target Compound : The nitro and pyrrolidinyl groups may enhance binding to viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) by mimicking transition states or disrupting catalytic sites. The piperidine-4-carboxamide group could improve pharmacokinetics .

- Divergent Activities : Structural variations drastically alter applications. For example, fluorobenzyl/naphthalenyl groups favor antiviral activity, while sulfonyl/triazolyl groups optimize pesticidal effects .

- Synthetic Challenges : Introducing a nitro group (as in the target compound) may require controlled reaction conditions to avoid over-oxidation, whereas amine or sulfonyl groups are more straightforward to incorporate .

Biological Activity

1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with potential biological activity. This compound features a pyrimidine ring substituted with a pyrrolidine group and a nitro group, making it a candidate for various medicinal applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

The compound's IUPAC name is this compound, and its molecular formula is . The structure includes significant functional groups that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through cyclization reactions involving precursors such as urea and β-keto acids.

- Substitution Reactions : This step introduces the necessary substituents on the pyrimidine ring.

- Formation of Piperidine Carboxamide : The final step involves amide coupling to form the piperidine carboxamide moiety .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For example, derivatives of pyrimidines have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

The presence of electron-donating and electron-withdrawing groups on the piperidine ring has been shown to enhance antibacterial activity, suggesting that structural modifications can lead to improved efficacy .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The nitro group and the pyrrolidine moiety are believed to play crucial roles in binding to these targets, influencing the compound's pharmacological profile .

Case Studies

A study focusing on similar pyrimidine derivatives demonstrated their effectiveness in inhibiting bacterial growth in vitro. The compounds were tested against various bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Research Findings

Recent studies have highlighted the potential of nitrogen heterocycles in drug design, particularly their role in developing new antimicrobial agents . The structural diversity provided by substituents on the pyrimidine and piperidine rings may lead to novel therapeutics with enhanced potency and specificity.

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications:

| Compound | Activity Type | Reported Activity |

|---|---|---|

| Compound C | Antibacterial | MIC = 0.005 mg/mL |

| Compound D | Antifungal | MIC = 0.012 mg/mL |

This data underscores the importance of chemical structure in determining biological efficacy.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with piperidine-4-carboxamide derivatives. Key steps include:

- Temperature and pH control : Optimized conditions (e.g., 60–80°C, pH 7–9) minimize side reactions and improve yield .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .

- Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .

- Flow chemistry : Continuous-flow systems improve reproducibility and scalability, as demonstrated in analogous pyrimidine syntheses .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of nitro and pyrrolidinyl substitutions on the pyrimidine ring .

- High-Performance Liquid Chromatography (HPLC) : ≥95% purity thresholds are standard for pharmacological studies, validated using C18 columns and UV detection .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as shown in structurally related pyrimidine derivatives .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties critical to drug design?

- Solubility and logP : Tools like COSMO-RS or Molecular Dynamics simulations estimate solubility in aqueous buffers and partition coefficients .

- Reactivity : Density Functional Theory (DFT) calculates nitro-group reduction potentials, guiding stability assessments under physiological conditions .

- Docking studies : Molecular docking into target proteins (e.g., kinases) identifies binding interactions, leveraging the piperidine moiety’s conformational flexibility .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to confirm substituent positions. For example, NOESY correlations clarify spatial arrangements of pyrrolidinyl and nitro groups .

- Isotopic labeling : 15N-labeled analogs aid in assigning complex splitting patterns in crowded NMR spectra .

- Crystallographic refinement : Resolve ambiguities in nitro-group orientation using high-resolution X-ray datasets (e.g., R-factor < 0.05) .

Q. How can Design of Experiments (DoE) optimize reaction yield and minimize impurities?

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, temperature) .

- Response Surface Methodology (RSM) : Quadratic models optimize molar ratios of pyrimidine and piperidine precursors, maximizing yield .

- Robustness testing : Vary pH (±0.5 units) and solvent volume (±10%) to ensure process reliability under scaled-up conditions .

Q. Methodological Considerations

- Safety protocols : Handle nitro-containing intermediates in fume hoods due to potential mutagenicity, as outlined in safety data sheets for analogous compounds .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to establish shelf-life thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.